N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-16(9-10-19-17(21)15-4-3-11-23-15)24-18(20-12)13-5-7-14(22-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYJCMHTFYJRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from recent literature. Key differences in substituents, synthesis, and bioactivity are highlighted.
Structural Analogues with Thiazole Cores
a. N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-yl]ethyl}-2,4,6-Trimethylbenzene-1-Sulfonamide (BE99195)
b. N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]Benzamide (4ca)
- Structural Difference : Features a benzamide group instead of furan-2-carboxamide and a hydroxyl group at position 4 of the thiazole.
- Synthesis : Achieved via Hantzsch cyclization with 90–95% yield, indicating robust synthetic accessibility .
- Bioactivity : Benzamide derivatives often exhibit antimicrobial properties, but the hydroxyl group may confer higher polarity, affecting membrane permeability .
Analogues with Furan or Heterocyclic Modifications
a. N-[4-[2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-yl]-2-Oxoethoxy]Phenyl]Furan-2-Carboxamide
- Structural Difference : Retains the furan-2-carboxamide group but incorporates a piperazinyl-sulfonylphenyl ether linker.
b. N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)Ethyl]-5-Methyl-1,2-Oxazole-4-Carboxamide
- Structural Difference : Replaces the thiazole core with a 1,2-oxazole and adds a thiophene group.
Nitrothiophene and Trifluoromethyl Derivatives
a. N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Structural Difference : Substitutes the furan with a nitrothiophene and introduces a trifluoromethyl group.
- Purity : 42% (low) vs. 99.05% for N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, indicating synthetic challenges with bulky substituents .
- Bioactivity : The nitro group may enhance electron-withdrawing effects, improving interaction with bacterial enzymes .
Physicochemical Comparison
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The compound features a thiazole ring , a methoxyphenyl group , and a furan-2-carboxamide moiety . These structural components are critical for its biological activity.
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to cytotoxic and antimicrobial properties |
| Methoxyphenyl Group | Enhances binding affinity to target enzymes |
| Furan-2-Carboxamide | May influence solubility and bioavailability |
The primary mechanism of action involves the inhibition of specific enzymes crucial for cellular processes. Notably, the thiazole ring and methoxyphenyl group enhance the compound's binding affinity to dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition leads to a reduction in folic acid production, ultimately causing bacterial cell death.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The presence of the thiazole ring has been associated with enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that thiazole derivatives can inhibit bacterial growth at low concentrations, with IC50 values often below 10 µg/mL .
Anticancer Properties
This compound has shown promise as an anticancer agent. In vitro studies reveal that thiazole-containing compounds can induce apoptosis in cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship indicates that modifications to the phenyl ring significantly affect cytotoxicity. For example, substituents like methyl or chloro groups at specific positions enhance the anticancer efficacy.
Study 1: Antitumor Efficacy
A recent study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
Study 2: Antibacterial Activity
In another investigation, the antibacterial properties of thiazole derivatives were assessed using the agar diffusion method. The compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in determining the biological activity of thiazole-containing compounds:
- Thiazole Ring : Essential for cytotoxic activity.
- Methoxy Group : Enhances lipophilicity and improves membrane permeability.
- Substituents on Phenyl Ring : Methyl or halogen substitutions increase potency against cancer cells.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}furan-2-carboxamide?
To optimize synthesis, focus on solvent selection and catalyst efficiency. For example, thiazole ring formation often requires cyclocondensation of thioureas with α-halo ketones in solvents like ethanol or DMF. Catalyst systems such as CuI or Pd(PPh₃)₄ can improve coupling reactions involving furan-2-carboxamide derivatives. Monitor reaction progress via TLC or HPLC, and use column chromatography for purification. Post-synthetic validation via melting point analysis and elemental composition (C/H/N/S) ensures purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-O-C stretch at ~1250 cm⁻¹ for the furan ring) .
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., M⁺ at m/z corresponding to C₁₉H₁₉N₂O₃S).
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability assays (MTT/XTT). For antiviral studies, use plaque reduction assays with relevant viral strains (e.g., poxvirus DNA polymerase inhibition, as suggested by docking scores in similar compounds ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modular Substitution : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky substituents (e.g., cyclohexyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the thiazole ring with triazole or oxadiazole to modulate binding affinity .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., DNA polymerase active sites) .
Q. How should researchers address contradictory bioactivity data across different cell lines?
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding kinetics alongside cellular assays).
- Pharmacokinetic Profiling : Assess compound stability in varied media (e.g., serum half-life, metabolic degradation via liver microsomes) .
- Cofactor Dependency : Test activity under varying redox conditions (e.g., glutathione levels) to identify context-dependent effects .
Q. What computational methods are effective for predicting metabolic pathways?
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- X-ray Diffraction : Co-crystallize the compound with target proteins (e.g., viral polymerases) to confirm binding modes observed in docking studies .
- Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths/angles to validate ground-state geometry .
Methodological Guidance for Data Contradictions
Q. Discrepancies in IC₅₀ values between enzymatic and cellular assays
Q. Inconsistent spectroscopic data during structural characterization
- Dynamic Exchange : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers in the ethyl linker) .
- Impurity Profiling : Employ HPLC-MS with charged aerosol detection (CAD) to quantify byproducts (e.g., unreacted thiourea intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
